molecular formula C11H7BrN2O3 B13705944 4-(1,3-Benzodioxol-5-yl)-5-bromoimidazole-2-carbaldehyde

4-(1,3-Benzodioxol-5-yl)-5-bromoimidazole-2-carbaldehyde

Cat. No.: B13705944
M. Wt: 295.09 g/mol
InChI Key: OPJDQXZDZLTBEW-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-5-bromoimidazole-2-carbaldehyde is a chemical compound that features a benzodioxole ring fused with an imidazole ring, substituted with a bromine atom and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)-5-bromoimidazole-2-carbaldehyde typically involves multiple steps

    Preparation of Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Formation of Imidazole Ring: The benzodioxole derivative is then reacted with glyoxal and ammonium acetate to form the imidazole ring.

    Bromination: The imidazole derivative is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Formylation: The final step involves the formylation of the brominated imidazole derivative using Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-5-bromoimidazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents, often with a base like triethylamine.

Major Products

    Oxidation: 4-(1,3-Benzodioxol-5-yl)-5-bromoimidazole-2-carboxylic acid.

    Reduction: 4-(1,3-Benzodioxol-5-yl)-5-bromoimidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Benzodioxol-5-yl)-5-bromoimidazole-2-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-5-bromoimidazole-2-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzodioxol-5-yl)-5-chloroimidazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    4-(1,3-Benzodioxol-5-yl)-5-fluoroimidazole-2-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.

    4-(1,3-Benzodioxol-5-yl)-5-iodoimidazole-2-carbaldehyde: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 4-(1,3-Benzodioxol-5-yl)-5-bromoimidazole-2-carbaldehyde lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance certain properties, such as lipophilicity and binding affinity to specific targets, compared to its chloro, fluoro, or iodo analogs.

Properties

Molecular Formula

C11H7BrN2O3

Molecular Weight

295.09 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-bromo-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H7BrN2O3/c12-11-10(13-9(4-15)14-11)6-1-2-7-8(3-6)17-5-16-7/h1-4H,5H2,(H,13,14)

InChI Key

OPJDQXZDZLTBEW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(NC(=N3)C=O)Br

Origin of Product

United States

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